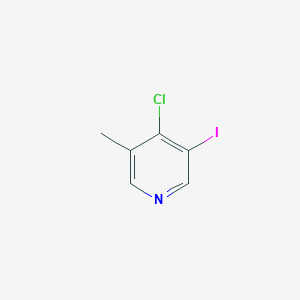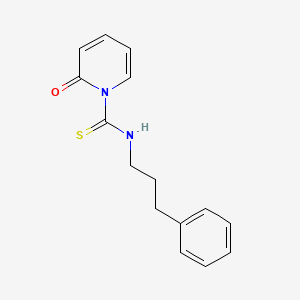
Ethyl 1-amino-1H-indazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl1-amino-1H-indazole-6-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound features an indazole core with an ethyl ester and an amino group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-amino-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization to yield the indazole core. The ethyl ester group can be introduced through esterification reactions, while the amino group can be added via nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of Ethyl1-amino-1H-indazole-6-carboxylate may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl1-amino-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the indazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole quinones, while reduction can produce amino-indazoles. Substitution reactions can result in a variety of functionalized indazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl1-amino-1H-indazole-6-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl1-amino-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-indazole-6-carboxylate: Lacks the ethyl ester and amino groups, resulting in different chemical properties and biological activities.
Ethyl1-amino-1H-indazole-3-carboxylate: Similar structure but with the carboxylate group at a different position, leading to variations in reactivity and function.
1H-indazole-6-carboxamide:
Uniqueness
Ethyl1-amino-1H-indazole-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethyl ester and amino group allows for diverse chemical modifications and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H11N3O2 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
ethyl 1-aminoindazole-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)7-3-4-8-6-12-13(11)9(8)5-7/h3-6H,2,11H2,1H3 |
Clave InChI |
GGVHHYMILOPYLM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)C=NN2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13093255.png)
![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)
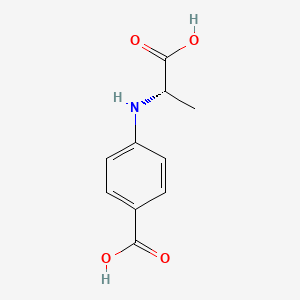
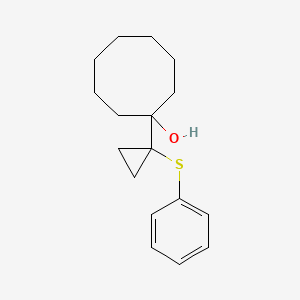


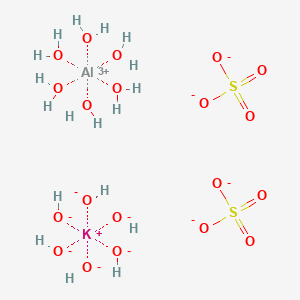
![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)
